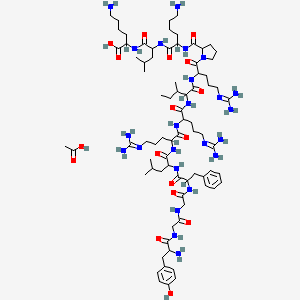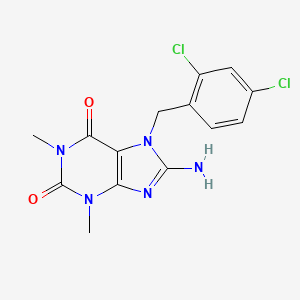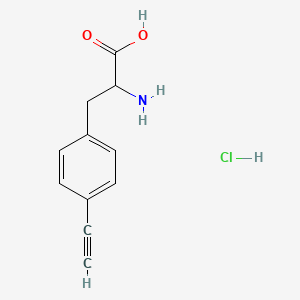![molecular formula C24H28F3N3O3 B14791476 N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is an aminoquinoline derivative. This compound is characterized by its complex structure, which includes methoxy groups, a methyl group, and a trifluoromethylphenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves multiple steps. The starting materials typically include 8-aminoquinoline, which is substituted by methoxy groups at positions 2 and 6, a methyl group at position 4, and a trifluoromethylphenoxy group at position 5. The amino substituent at position 8 is further substituted by a 5-aminopentan-2-yl group .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
化学反応の分析
Types of Reactions
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the amino substituents.
Reduction: This reaction can potentially reduce any nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with altered functional groups, while substitution reactions could introduce new substituents at the amino or methoxy positions .
科学的研究の応用
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential use in treating parasitic infections, such as malaria.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. It is believed to interfere with the biological pathways of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Tafenoquine: An antimalarial drug with a similar structure, used for the treatment and prevention of malaria.
Primaquine: Another antimalarial drug that shares structural similarities and is used to treat malaria.
Uniqueness
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethylphenoxy group, in particular, contributes to its potency and selectivity against certain parasites .
特性
分子式 |
C24H28F3N3O3 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
1-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-10-6-7-15(2)28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 |
InChIキー |
GNMOLOVVURZOKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NCCCC(C)N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)
![methyl 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,3-benzodiazole-6-carboxylate](/img/structure/B14791399.png)


![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)


![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)

